Enhanced Lipophilicity vs. (2-Aminoethyl)(cyclopropylmethyl)amine
(2-Aminoethyl)(1-cyclopropylethyl)methylamine exhibits a higher calculated partition coefficient (XLogP3-AA) compared to the structurally similar (2-aminoethyl)(cyclopropylmethyl)amine. This difference in lipophilicity is a direct consequence of the additional carbon atoms in the 1-cyclopropylethyl substituent [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted XLogP3-AA: 0.9 |
| Comparator Or Baseline | (2-Aminoethyl)(cyclopropylmethyl)amine: Predicted XLogP3-AA: -0.1 |
| Quantified Difference | Δ = 1.0 log unit |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) based on SMILES structure |
Why This Matters
The 10-fold increase in predicted lipophilicity suggests superior membrane permeability and potentially different pharmacokinetic properties, a critical factor for selecting lead compounds in drug discovery.
- [1] PubChem. (2026). N-(2-aminoethyl)-N-methylcyclopropanamine (CID 9989245). Computed Properties. Retrieved from PubChem Database. View Source
